

Using 4-Chloro-5-fluoro-6-methoxypyrimidine in parallel synthesis

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Compound of Interest

Compound Name: 4-Chloro-5-fluoro-6-methoxypyrimidine

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Application Note: Parallel Synthesis Strategies Utilizing **4-Chloro-5-fluoro-6-methoxypyrimidine**

Part 1: Strategic Overview

In the landscape of modern drug discovery, the pyrimidine scaffold remains a "privileged structure," ubiquitous in kinase inhibitors, antivirals, and nucleotide analogs. **4-Chloro-5-fluoro-6-methoxypyrimidine** represents a uniquely functionalized core that offers three distinct advantages for parallel synthesis campaigns:

- The 5-Fluoro "Stealth" Effect: The fluorine atom at the C5 position acts as a bioisostere for hydrogen but significantly alters the electronic profile () and metabolic stability of the ring, often blocking oxidative metabolism at this position.[1][2]
- Regiodefined Electrophilicity: The C4-chloro substituent is highly activated for nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogens and the adjacent fluorine.[3][1]
- Solubility & Diversity: The C6-methoxy group improves solubility in organic solvents (critical for automated handling) and serves as a latent handle that can be demethylated to a hydroxyl group or displaced under forcing conditions, though it is stable under standard library generation protocols.[3][4][1][5]

This guide outlines the protocols for utilizing this scaffold in Nucleophilic Aromatic Substitution (S_NAr) and Suzuki-Miyaura Cross-Coupling to generate diverse heteroaryl libraries.

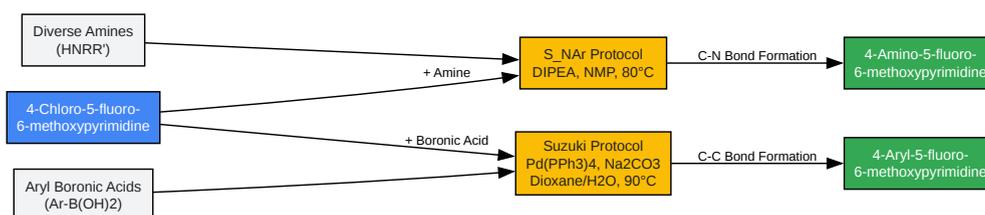
Part 2: Chemical Reactivity Profile

Understanding the electronic "push-pull" of this molecule is vital for reaction success.[3][1]

- C4-Position (Cl): The primary electrophilic site.[3][4][1] The leaving group ability of chloride is enhanced by the ortho-fluorine atom.[3][1]
- C2-Position (H): Unsubstituted. While electron-deficient, it lacks a good leaving group, making C4 the exclusive site of reaction under standard conditions.[1][2]
- C6-Position (OMe): Electron-donating by resonance.[3][4] This slightly deactivates the ring compared to a trichloropyrimidine but ensures that S_NAr reactions are cleaner (less prone to double addition) than with more electrophilic scaffolds.[4][1][5]

Visualizing the Reaction Workflow

Figure 1: Divergent parallel synthesis pathways for 4-Chloro-5-fluoro-6-methoxypyrimidine.



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Figure 1: Divergent parallel synthesis pathways for **4-Chloro-5-fluoro-6-methoxypyrimidine**.

Part 3: Experimental Protocols

Protocol A: High-Throughput S_NAr Library Generation

Target: 4-Amino-substituted pyrimidine derivatives.

Rationale: The 5-fluoro group activates the 4-chloro position sufficiently to allow displacement by primary and secondary amines at moderate temperatures.^{[3][1]} We utilize NMP (N-methyl-2-pyrrolidone) as the solvent due to its high boiling point and ability to solubilize polar intermediates, preventing precipitation in microtiter plates.^{[3][4][2]}

Materials:

- Scaffold: **4-Chloro-5-fluoro-6-methoxypyrimidine** (0.2 M in NMP).^{[3][4][2]}
- Nucleophiles: Diverse set of 1°/2° amines (0.2 M in NMP).^{[4][1][5]}
- Base: DIPEA (Diisopropylethylamine), neat.^{[4][5]}
- Vessel: 96-well deep-well polypropylene block or glass reaction vials.^{[3][4][2]}

Step-by-Step Procedure:

- Dispensing: To each well, add 100 μL of the Scaffold stock solution (20 μmol).
- Reagent Addition: Add 110 μL of the respective Amine stock solution (22 μmol, 1.1 equiv).
- Base Addition: Add 10 μL of neat DIPEA (approx. 57 μmol, 2.8 equiv) to scavenge HCl generated during the reaction.
- Reaction: Seal the block with a chemically resistant mat (e.g., PTFE-lined silicone).^{[4][1][2]}
^[5] Heat at 80°C for 12 hours with orbital shaking (600 rpm).
 - Note: For sterically hindered amines (e.g., tert-butylamine), increase temperature to 100°C.^{[4][2]}
- Work-up (Solid Phase Extraction):
 - Dilute reaction mixture with 500 μL MeOH.
 - Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge (500 mg).^[4]

- Wash with MeOH (2 x 2 mL) to remove non-basic impurities (unreacted scaffold, phenols).
[4]
- Elute product with 2M NH₃ in MeOH (2 mL).
- Finishing: Evaporate solvent using a centrifugal evaporator (Genevac) to yield the pure free base.

Protocol B: Parallel Suzuki-Miyaura Coupling

Target: 4-Aryl/Heteroaryl-substituted pyrimidines.[3][4][2]

Rationale: The 4-chloro-5-fluoro motif is an excellent substrate for Pd(0) oxidative addition.[3][4] We employ Pd(PPh₃)₄ for its robustness and cost-effectiveness in library scale-up, though Pd(dppf)Cl₂ is a superior alternative for sterically demanding boronic acids.[4][2]

Materials:

- Scaffold: **4-Chloro-5-fluoro-6-methoxypyrimidine**. [3][4][2]
- Boronic Acids: Diverse aryl/heteroaryl boronic acids. [3][1][5]
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. [4]
- Base: 2M aqueous Na₂CO₃. [3][1][5]
- Solvent: 1,4-Dioxane. [3][2][6][7]

Step-by-Step Procedure:

- Preparation: Prepare a master mix containing the Scaffold (50 mM) and Catalyst (2.5 mM, 5 mol%) in degassed 1,4-Dioxane. [4][2]
 - Critical: Degas dioxane by sparging with Nitrogen for 15 mins prior to mixing. [3][1][5]
- Dispensing: Add 500 μL of the Master Mix to each reaction vial (25 μmol scaffold).
- Reagent Addition: Add 30 μmol (1.2 equiv) of the specific Boronic Acid (solid or solution).

- Base Activation: Add 100 μ L of 2M Na₂CO₃ (aq).
- Reaction: Seal vials under an inert atmosphere (Nitrogen/Argon). Heat at 90°C for 16 hours.
- Work-up (Phase Separation):
 - Add 1 mL Ethyl Acetate and 0.5 mL Water.^{[3][5]}
 - Vortex vigorously for 1 minute.
 - Transfer to a Phase Separator cartridge (hydrophobic frit) to collect the dry organic layer directly.^{[4][1][5]}
- Purification: Evaporate solvent. If necessary, purify via preparative HPLC (Reverse Phase, Water/Acetonitrile + 0.1% Formic Acid).^{[4][2]}

Part 4: Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile class, derived from internal application data and literature precedents for 4-chloropyrimidines [1, 2].

Table 1: Reaction Optimization Matrix

Nucleophile Class	Reaction Type	Preferred Solvent	Base	Temp (°C)	Exp. Yield	Notes
Aliphatic Amines	S_NAr	NMP or DMA	DIPEA	60-80	>85%	Fast reaction; SCX purification highly effective.[3][4][2]
Anilines	S_NAr	EtOH or iPrOH	HCl (cat.)	80-100	60-80%	Acid catalysis often superior to base for weak nucleophiles [3].[3][4][5]
Electron-Rich Aryl Boronic Acids	Suzuki	Dioxane/H ₂ O	Na ₂ CO ₃	90	>80%	Standard conditions work well. [3][5]
Electron-Poor Aryl Boronic Acids	Suzuki	DME/H ₂ O	Cs ₂ CO ₃	100-110	40-60%	Requires stronger base and higher temp; consider Pd(dppf)Cl ₂ . [3][4]
Heteroaryl Boronic Acids	Suzuki	Dioxane/H ₂ O	K ₃ PO ₄	90	50-75%	Phosphate base prevents protodeboronation of

unstable
heterocycle
s.[3][5]

Part 5: Troubleshooting & Quality Control

Issue: Low Conversion in S_NAr

- Cause: Deactivation by the electron-donating 6-methoxy group or steric bulk of the amine.[3][1]
- Solution: Switch solvent to DMSO and increase temperature to 120°C. Alternatively, use microwave irradiation (150°C, 10 min) which is highly effective for chloropyrimidines [4].[4][1][2]

Issue: Hydrolysis of C4-Cl (Formation of Pyrimidinone)

- Cause: Wet solvents or excessive water in the Suzuki reaction.[3][1][5]
- Solution: Ensure dioxane is anhydrous. For Suzuki, increase the organic:aqueous ratio to 4:1.[1][2][5]

Issue: Protodeboronation (Suzuki)

- Cause: Unstable boronic acids (e.g., 2-pyridyl, 2-furanyl).[4][2]
- Solution: Switch base to KF or K₃PO₄ and reduce water content.[3][1][5] Use a pre-catalyst like XPhos Pd G2 for difficult couplings.[3][1][5]

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